2-(Pentyloxy)ethanol
Overview
Description
2-(Pentyloxy)ethanol, also known as ethylene glycol monopentyl ether, is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. The compound consists of a pentyl group attached to an ethylene glycol moiety, making it a member of the glycol ether family .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pentyloxy)ethanol can be synthesized through the reaction of ethylene oxide with pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. The catalyst used can be an acid or a base, with sulfuric acid and sodium hydroxide being common choices .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process where ethylene oxide and pentanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed
Major Products Formed
Oxidation: Pentanal or pentanoic acid.
Reduction: Pentyl ether or pentane.
Substitution: Pentyl halides
Scientific Research Applications
2-(Pentyloxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of cleaning agents, paints, and coatings.
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)ethanol involves its interaction with cellular membranes and proteins. The compound can alter membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. It can also interact with intracellular proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Butoxy)ethanol: Similar structure but with a butyl group instead of a pentyl group.
2-(Hexyloxy)ethanol: Similar structure but with a hexyl group instead of a pentyl group.
2-(Pentyloxy)ethyl acetate: An ester derivative of 2-(Pentyloxy)ethanol
Uniqueness
This compound is unique due to its balance of hydrophilic and lipophilic properties, making it an effective solvent for both polar and non-polar substances. This property is particularly useful in applications requiring the dissolution of diverse chemical compounds .
Properties
IUPAC Name |
2-pentoxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDALFNSIKMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51728-68-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-pentyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51728-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40334816 | |
Record name | 2-(Pentyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-58-3 | |
Record name | 2-(Pentyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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